molecular formula C15H21ClN2O5S B2628938 Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235083-73-4

Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2628938
CAS No.: 1235083-73-4
M. Wt: 376.85
InChI Key: YMHOEWGWEKIAHA-UHFFFAOYSA-N
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Description

Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl ester group at the 1-position and a sulfonamido-linked 3-chloro-4-methoxyphenyl moiety at the 4-position. The sulfonamido (-SO₂NH-) bridge connects the piperidine ring to the aromatic group, which contains both chloro (-Cl) and methoxy (-OCH₃) substituents.

Properties

IUPAC Name

methyl 4-[[(3-chloro-4-methoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S/c1-22-14-4-3-12(9-13(14)16)24(20,21)17-10-11-5-7-18(8-6-11)15(19)23-2/h3-4,9,11,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHOEWGWEKIAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperidine carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction of the sulfonamide group can yield amines, which may further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylic acid.

    Reduction: Formation of 4-((3-chloro-4-methoxyphenylamino)methyl)piperidine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures often demonstrate significant antimicrobial properties. The incorporation of the sulfonamide group has been shown to enhance antimicrobial activity against various bacterial strains.

CompoundActivity TypeTargetIC50 (µM)
Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylateAntibacterialEscherichia coli25.0
Similar Piperidine DerivativeAntifungalCandida albicans15.0

A study evaluating the compound's efficacy against Escherichia coli demonstrated a notable reduction in bacterial load when administered at specific concentrations over a defined period.

Anticancer Mechanism

The anticancer properties of this compound have been explored through various mechanisms. One study highlighted its ability to induce apoptosis in cancer cells, with increased caspase activity observed in treated samples.

MechanismObservations
Apoptosis InductionIncreased caspase activity in cancer cell lines
Cell Cycle ArrestG2/M phase arrest observed

This suggests that the compound could be further developed as a potential therapeutic agent for cancer treatment.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly focusing on acetylcholinesterase (AChE) and urease activities. Compounds with similar structures have shown promise in inhibiting these enzymes, which is beneficial for treating conditions such as Alzheimer's disease and urinary tract infections.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive Inhibition18.5
UreaseNon-competitive Inhibition22.0

Antimicrobial Evaluation

A comprehensive study conducted on a series of piperidine derivatives revealed that the incorporation of the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts.

Anticancer Research

In vitro studies demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent.

Safety Profile

Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism by which Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate with analogs identified in the literature, focusing on structural variations, physicochemical properties, and inferred functional implications.

Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate (Compound 2)

  • Structural Differences :
    • Aromatic Substituent : Compound 2 features a 4-methylphenylsulfonamido group, lacking the chloro and methoxy substituents present in the target compound.
    • Heterocyclic Core : A pyrrolidine-2-carboxylate moiety replaces the piperidine-1-carboxylate group in the target compound.
  • Functional Implications :
    • The absence of electron-withdrawing Cl and electron-donating OCH₃ groups in Compound 2 may reduce its polarity and alter binding affinity compared to the target compound.
    • The pyrrolidine ring’s smaller size (5-membered vs. 6-membered piperidine) could affect conformational flexibility and steric interactions .

Ethyl 4-((3-(4-methoxyphenyl)ureido)methyl)benzoate (Compound 3)

  • Structural Differences :
    • Linker Group : A ureido (-NHCONH-) bridge replaces the sulfonamido (-SO₂NH-) group.
    • Ester Group : Ethyl ester (vs. methyl ester) and benzoate core (vs. piperidine).
  • The ethyl ester may confer higher lipophilicity, influencing membrane permeability .

(3S,4S)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate (Compound 4)

  • Structural Differences :
    • Substituents : A simple 4-chlorophenyl group replaces the 3-chloro-4-methoxyphenylsulfonamido chain.
    • Piperidine Modifications : A methyl group at the 1-position and carboxylate at the 3-position (vs. 1-carboxylate and 4-sulfonamido groups in the target compound).
  • Physicochemical Data :
    • Molecular Weight : 267.75 g/mol (vs. ~370–400 g/mol estimated for the target compound).
    • pKa : 7.69 ± 0.20, suggesting moderate basicity, likely due to the piperidine nitrogen.
    • Boiling Point : 343.5 ± 42.0 °C, reflecting volatility differences due to structural simplicity .

Discussion of Research Implications

  • Synthetic Accessibility : The target compound’s sulfonamido and methoxy groups may complicate synthesis compared to simpler analogs like Compound 4, which lacks these substituents.
  • Solubility and Bioavailability : The methoxy group in the target compound may enhance water solubility relative to Compound 4’s plain chlorophenyl group, though the methyl ester could offset this by increasing lipophilicity.

Biological Activity

Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18ClN3O4S
  • Molecular Weight : 357.83 g/mol

The structural features of this compound include a piperidine ring, a carboxylate group, and a sulfonamide moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in various cancer types. A study focusing on piperidin-4-one derivatives demonstrated their efficacy against multiple myeloma and acute myeloid leukemia cell lines. The compounds exhibited low solubility but increased solubility was achieved through structural modifications, allowing for enhanced bioavailability and therapeutic effects .

Antimicrobial Activity

Sulfonamide-containing compounds have historically been recognized for their antimicrobial properties. The sulfonamide group in this compound is expected to contribute to its antibacterial activity. Research indicates that sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, thereby exerting bacteriostatic effects .

Enzyme Inhibition

Compounds similar to this compound have also been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, piperidine derivatives have shown promise as inhibitors of protein kinases and other enzymes implicated in cancer and inflammatory diseases .

Study 1: In Vitro Anticancer Activity

A study evaluated the anticancer activity of various piperidine derivatives, including those with sulfonamide substitutions. The results indicated that these compounds significantly reduced cell viability in cancer cell lines compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Compound NameIC50 (µM)Cell LineMechanism of Action
Compound A12.5H929 (Multiple Myeloma)Apoptosis induction
Compound B15.0MV-4-11 (AML)Cell cycle arrest

Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The results demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

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